(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20ClN7O2 and its molecular weight is 449.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a triazolo[4,5-d]pyrimidine core have been found to exhibit anticancer activity . They may target various enzymes or receptors involved in cell proliferation and survival, such as kinases or G-protein coupled receptors.
Mode of Action
The compound might interact with its targets by forming hydrogen bonds or hydrophobic interactions, leading to changes in the conformation or activity of the target proteins .
Biochemical Pathways
The compound could potentially affect pathways related to cell proliferation, apoptosis, or signal transduction. The exact pathways would depend on the specific targets of the compound .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. For example, the presence of the piperazine ring might enhance its solubility and absorption .
Result of Action
The compound might inhibit cell proliferation, induce apoptosis, or modulate cellular signaling, leading to changes at the molecular and cellular levels .
Action Environment
The compound’s action, efficacy, and stability could be influenced by environmental factors such as pH, temperature, and the presence of other molecules or ions .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-16-6-4-5-15(13-16)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)17-7-2-3-8-18(17)23/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSQLOODMMGVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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